molecular formula C10H15N3O2 B13276158 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13276158
M. Wt: 209.24 g/mol
InChI Key: JXVNMGZKVPHSKH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, a process known as “Click Chemistry.” This method is favored for its high yield and selectivity. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

  • 1-Cyclobutyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 1H-1,2,3-Triazole-4-carboxamides

Uniqueness: 1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity, making it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-cyclohexyl-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,14,15)

InChI Key

JXVNMGZKVPHSKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2CCCCC2)C(=O)O

Origin of Product

United States

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